2-(6-Fluoro-1H-indol-1-yl)acetic acid 2-(6-Fluoro-1H-indol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 887685-54-3
VCID: VC2205306
InChI: InChI=1S/C10H8FNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14)
SMILES: C1=CC(=CC2=C1C=CN2CC(=O)O)F
Molecular Formula: C10H8FNO2
Molecular Weight: 193.17 g/mol

2-(6-Fluoro-1H-indol-1-yl)acetic acid

CAS No.: 887685-54-3

Cat. No.: VC2205306

Molecular Formula: C10H8FNO2

Molecular Weight: 193.17 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Fluoro-1H-indol-1-yl)acetic acid - 887685-54-3

Specification

CAS No. 887685-54-3
Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
IUPAC Name 2-(6-fluoroindol-1-yl)acetic acid
Standard InChI InChI=1S/C10H8FNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14)
Standard InChI Key UVPVRQIYZWPBEJ-UHFFFAOYSA-N
SMILES C1=CC(=CC2=C1C=CN2CC(=O)O)F
Canonical SMILES C1=CC(=CC2=C1C=CN2CC(=O)O)F

Introduction

Structural Characteristics and Properties

2-(6-Fluoro-1H-indol-1-yl)acetic acid features an indole core with a fluorine substituent at the 6-position and an acetic acid group attached at the nitrogen (position 1). The molecular formula of this compound is C₁₀H₈FNO₂ with a molecular weight of approximately 193.05 g/mol . The compound's structure can be represented by several identifiers:

  • SMILES: C1=CC(=CC2=C1C=CN2CC(=O)O)F

  • InChI: InChI=1S/C10H8FNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14)

  • InChIKey: UVPVRQIYZWPBEJ-UHFFFAOYSA-N

The fluorine atom at the 6-position significantly influences the electronic properties of the indole ring system, while the acetic acid moiety provides a functional handle for further derivatization and potential biological interactions.

Physical Properties

The physical properties of 2-(6-Fluoro-1H-indol-1-yl)acetic acid are critical for understanding its behavior in various chemical and biological systems. Based on its structure, this compound likely appears as a crystalline solid at room temperature. The carboxylic acid functionality suggests moderate solubility in polar organic solvents and potential solubility in basic aqueous solutions where it can form a carboxylate salt.

Spectroscopic Data

Mass spectrometry data provides valuable information for the identification and characterization of this compound. The predicted collision cross-section (CCS) values for various adducts of 2-(6-Fluoro-1H-indol-1-yl)acetic acid are presented in Table 1.

Table 1: Predicted Mass Spectrometry Data for 2-(6-Fluoro-1H-indol-1-yl)acetic acid

Adductm/zPredicted CCS (Ų)
[M+H]+194.06119138.2
[M+Na]+216.04313150.5
[M+NH4]+211.08773145.8
[M+K]+232.01707146.5
[M-H]-192.04663137.7
[M+Na-2H]-214.02858143.4
[M]+193.05336139.6
[M]-193.05446139.6

These predicted values are useful for analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) and ion mobility spectrometry studies.

Chemical Reactivity

The chemical reactivity of 2-(6-Fluoro-1H-indol-1-yl)acetic acid is primarily determined by two functional groups: the indole heterocycle and the carboxylic acid moiety.

Carboxylic Acid Reactivity

The carboxylic acid group can undergo typical reactions including:

  • Esterification with alcohols to form corresponding esters

  • Amidation reactions with amines to form amides

  • Reduction to primary alcohols using appropriate reducing agents

  • Salt formation with bases, which can improve water solubility

Indole Ring Reactivity

The indole ring system, despite N-substitution, may participate in:

  • Electrophilic aromatic substitution reactions, particularly at position 3

  • Coordination with metal ions through the π-electron system

  • Hydrogen bonding interactions, especially important in biological systems

The fluorine substituent at position 6 affects the electron distribution in the aromatic system, potentially altering the reactivity compared to non-fluorinated analogs.

Related Compounds and Structural Analogs

Several structurally related compounds appear in the literature, providing valuable context for understanding the properties and potential applications of 2-(6-Fluoro-1H-indol-1-yl)acetic acid.

Direct Structural Analogs

Table 2: Comparison of 2-(6-Fluoro-1H-indol-1-yl)acetic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
2-(6-Fluoro-1H-indol-1-yl)acetic acidC₁₀H₈FNO₂193.05Reference compound
2-(6-Chloro-1H-indol-1-yl)acetic acidC₁₀H₈ClNO₂209.63Chlorine instead of fluorine at position 6
2-(6-Fluoro-1H-indol-1-yl)acetic acid hydrazideC₁₀H₁₀FN₃O207.20Hydrazide instead of carboxylic acid
2-(3-amino-6-fluoro-1H-indol-1-yl)acetic acidC₁₀H₉FN₂O₂208.19Additional amino group at position 3

Each of these structural modifications can significantly alter the compound's physical properties, chemical reactivity, and biological activity profile.

Implications of Structural Variations

The replacement of fluorine with chlorine in 2-(6-Chloro-1H-indol-1-yl)acetic acid results in a larger halogen with different electronic properties . Chlorine is less electronegative than fluorine but has a larger van der Waals radius, potentially affecting molecular interactions and binding to biological targets.

The hydrazide derivative, 2-(6-Fluoro-1H-indol-1-yl)acetic acid hydrazide, features additional hydrogen bond donors that could enhance interactions with biological receptors . This modification might alter water solubility and membrane permeability, important considerations for drug development.

The addition of an amino group at the 3-position, as in 2-(3-amino-6-fluoro-1H-indol-1-yl)acetic acid, introduces another basic site and hydrogen bond donor/acceptor capacity . This could substantially change the compound's pharmacological profile by enabling additional interactions with biological targets.

Analytical Characteristics

Understanding the analytical profile of 2-(6-Fluoro-1H-indol-1-yl)acetic acid is essential for its characterization and quality control.

Chromatographic Behavior

Based on its structure, 2-(6-Fluoro-1H-indol-1-yl)acetic acid would likely exhibit characteristic retention behavior in various chromatographic systems:

  • In reverse-phase HPLC, moderate retention due to the balance between the aromatic indole system and the polar carboxylic acid group

  • In thin-layer chromatography (TLC), visualization possible through UV detection due to the indole chromophore

Spectroscopic Properties

The compound would display characteristic spectral features:

  • UV-Visible spectroscopy: Absorption maxima typical of substituted indoles

  • Infrared spectroscopy: Characteristic bands for carboxylic acid (C=O stretch around 1700 cm⁻¹), aromatic C=C stretching, and C-F stretching

  • NMR spectroscopy: Distinctive signals for aromatic protons, methylene protons adjacent to the carboxylic acid, and F-C coupling patterns in both ¹H and ¹³C NMR

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